molecular formula C22H23FN4O3 B11488713 N-(2-{[(4-tert-butylphenyl)carbonyl]amino}ethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide

N-(2-{[(4-tert-butylphenyl)carbonyl]amino}ethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11488713
M. Wt: 410.4 g/mol
InChI Key: JJZFFBAYUXLNJW-UHFFFAOYSA-N
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Description

4-TERT-BUTYL-N-(2-{[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a tert-butyl group, a fluorophenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-TERT-BUTYL-N-(2-{[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions.

    Coupling with Benzamide: The final step involves coupling the oxadiazole derivative with a benzamide derivative under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol derivatives.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.

Major Products

    Oxidation: Tert-butyl alcohol derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

4-TERT-BUTYL-N-(2-{[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-TERT-BUTYL-N-(2-{[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group can enhance the compound’s binding affinity to its targets, while the tert-butyl group may influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-TERT-BUTYL-N-(2-{[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE is unique due to the presence of the oxadiazole ring and the fluorophenyl group, which confer distinct chemical and biological properties. These features differentiate it from other benzamide derivatives, which may lack these structural elements and, consequently, their associated activities.

Properties

Molecular Formula

C22H23FN4O3

Molecular Weight

410.4 g/mol

IUPAC Name

N-[2-[(4-tert-butylbenzoyl)amino]ethyl]-3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C22H23FN4O3/c1-22(2,3)15-10-8-14(9-11-15)19(28)24-12-13-25-20(29)21-26-18(27-30-21)16-6-4-5-7-17(16)23/h4-11H,12-13H2,1-3H3,(H,24,28)(H,25,29)

InChI Key

JJZFFBAYUXLNJW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=CC=C3F

Origin of Product

United States

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